molecular formula C7H12ClF3N2O B2875231 2,2,2-trifluoro-N-(3-methylpyrrolidin-3-yl)acetamide hydrochloride CAS No. 1989672-11-8

2,2,2-trifluoro-N-(3-methylpyrrolidin-3-yl)acetamide hydrochloride

Cat. No. B2875231
CAS RN: 1989672-11-8
M. Wt: 232.63
InChI Key: MKVSABCAWWVOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2,2-trifluoro-N-(3-methylpyrrolidin-3-yl)acetamide hydrochloride” is a chemical compound with the molecular formula C7H12ClF3N2O . It has a molecular weight of 232.63 .


Molecular Structure Analysis

The molecular structure of “2,2,2-trifluoro-N-(3-methylpyrrolidin-3-yl)acetamide hydrochloride” consists of a trifluoroacetamide group attached to a 3-methylpyrrolidine ring . The presence of the trifluoroacetamide group can significantly influence the chemical properties of the compound .

Scientific Research Applications

Pharmacological Research and Applications

Research on similar compounds, primarily focusing on ketamine (a compound with notable trifluoromethyl and amine groups), highlights the pharmacological interest in understanding the mechanisms of action, therapeutic potential, and clinical applications in treating mood disorders. Ketamine's ability to produce rapid and robust antidepressant effects in treatment-resistant mood disorders underscores the pharmacological research's focus on novel therapeutic agents with unique mechanisms of action (Sanacora et al., 2017). Such studies pave the way for exploring structurally related compounds for similar or novel therapeutic applications.

Environmental and Analytical Chemistry

Analytical and environmental studies have focused on the occurrence, behavior, and fate of various chemical compounds, including pharmaceuticals and personal care products, in aquatic environments. For example, research on the environmental impact and degradation pathways of acetaminophen and parabens provides insights into the persistence, toxicity, and removal strategies of organic pollutants (Vo et al., 2019; Haman et al., 2015). Such research underscores the importance of developing analytical methods for detecting and understanding the environmental impact of various chemical entities, potentially including compounds like 2,2,2-trifluoro-N-(3-methylpyrrolidin-3-yl)acetamide hydrochloride.

Mechanism of Action

The mechanism of action of “2,2,2-trifluoro-N-(3-methylpyrrolidin-3-yl)acetamide hydrochloride” is not specified in the available literature. The mechanism of action would depend on the specific biological or chemical system in which the compound is used .

Future Directions

The future directions for research on “2,2,2-trifluoro-N-(3-methylpyrrolidin-3-yl)acetamide hydrochloride” could include exploring its potential applications in various fields such as medicinal chemistry, materials science, and chemical synthesis . Further studies could also focus on elucidating its physical and chemical properties, as well as its safety profile .

properties

IUPAC Name

2,2,2-trifluoro-N-(3-methylpyrrolidin-3-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O.ClH/c1-6(2-3-11-4-6)12-5(13)7(8,9)10;/h11H,2-4H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVSABCAWWVOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)NC(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.